3,5-二氟苯-1,2-二酚

描述

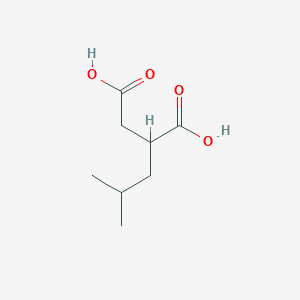

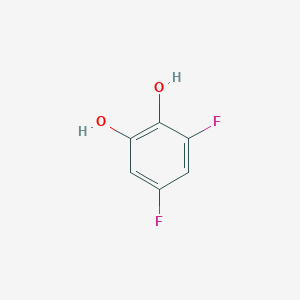

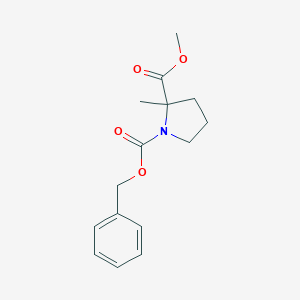

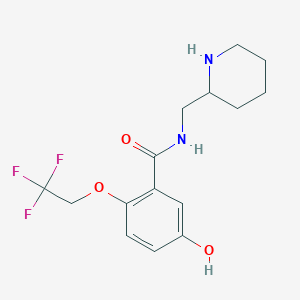

3,5-Difluorobenzene-1,2-diol is a chemical compound that is part of the difluorobenzene family, which includes various derivatives with different substituents and functional groups. The presence of fluorine atoms in the compound is known to influence its physical and chemical properties, as well as its reactivity. The compound's structure includes a benzene ring with two fluorine atoms and two hydroxyl groups, which can potentially participate in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of difluorobenzene derivatives can involve multiple steps, including nucleophilic aromatic substitution and Diels-Alder reactions. For instance, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods highlight the versatility of difluorobenzene derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of difluorobenzene derivatives can be complex due to the presence of various substituents. X-ray crystallography has been used to investigate the structures of such compounds, revealing large bond angles around certain atoms, such as phosphorus, in the case of phosphine-substituted difluorobenzenes . The influence of fluorine substituents on the composition of the frontier orbitals has also been examined using computational methods, which can provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

Difluorobenzene derivatives can participate in a range of chemical reactions. For example, the reaction of 1,4-difluoro-2,5-dimethoxybenzene with LDA followed by quenching with chlorophosphines produced bis(phosphino)hydroquinones, which upon treatment with hydrogen peroxide yielded bis(phosphinyl)hydroquinones . These reactions demonstrate the reactivity of the hydroxyl and methoxy groups in the presence of fluorine substituents and the potential for creating complex molecules with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorobenzene derivatives are influenced by the presence of fluorine atoms. Fluorine is known to participate in short C–H⋯F interactions, which can affect the aggregation and complexation behavior of these compounds . Additionally, the electronic properties, such as electrochemical activity, can be studied using techniques like cyclic voltammetry, providing insights into the redox behavior of these molecules . The conformational behavior of difluorobenzene derivatives has also been studied using computational methods, revealing how the fluorine atoms affect the torsion angles and spin-spin coupling constants in the molecule .

科学研究应用

先进材料和化学合成

像3,5-二氟苯-1,2-二酚这样的化合物可能在先进材料的合成中找到应用。例如,在聚合物科学中,二酚的用途已有充分记录,它们可以作为单体或交联剂,生产具有理想机械和热性能的聚合物。Fenouillot等人(2010年)的综述讨论了1,4:3,6-二醇在聚合物中的应用,强调了从可再生资源中衍生的二醇对合成具有高玻璃转变温度和良好热机械性能的聚酯的重要性(Fenouillot et al., 2010)。

环境应用

在环境科学中,刘和梅希亚·阿文达诺(2013年)对多氟烷基化学品的微生物降解研究强调了理解复杂有机化合物在环境中分解的重要性。这项研究对评估合成化合物的环境影响至关重要,包括潜在的3,5-二氟苯-1,2-二酚,并为持久性有机污染物的生物修复策略的开发提供了基础(Liu & Mejia Avendaño, 2013)。

传感和检测技术

Paria等人(2022年)综述了用于传感应用的纳米结构荧光胶束的开发,展示了利用复杂有机分子(可能包括3,5-二氟苯-1,2-二酚衍生物)在检测危险材料方面的潜力。这些材料利用有机化合物的独特光学性质来检测硝基芳烃和硝胺炸药,突显了氟化合物在传感技术中的广泛实用性(Paria et al., 2022)。

光物理性质和光学材料

Chi和Chou(2010年)对含环金属配体的过渡金属磷光体的研究揭示了氟化合物通过其纳入复杂分子中如何影响材料的光物理性质。这些材料在有机发光二极管(OLED)和其他光子器件中找到应用,表明像3,5-二氟苯-1,2-二酚这样的化合物的研究潜在领域(Chi & Chou, 2010)。

安全和危害

属性

IUPAC Name |

3,5-difluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUVOYCNUIEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309408 | |

| Record name | 3,5-Difluoro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzene-1,2-diol | |

CAS RN |

147300-09-2 | |

| Record name | 3,5-Difluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

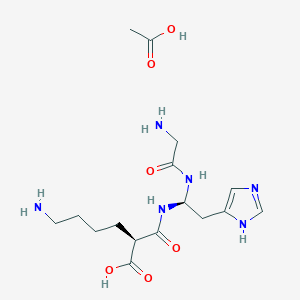

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

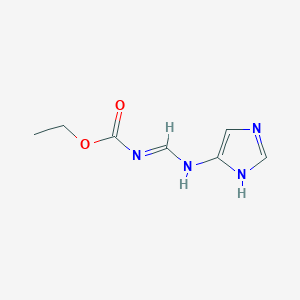

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)

![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)